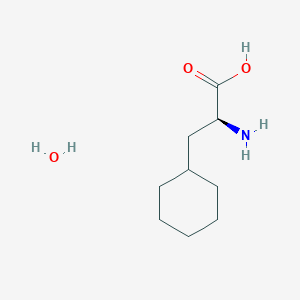

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S)-2-amino-3-cyclohexylpropanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2.H2O/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h7-8H,1-6,10H2,(H,11,12);1H2/t8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDJQIWAIDCEDEF-QRPNPIFTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)C[C@@H](C(=O)O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40583367 | |

| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

307310-72-1 | |

| Record name | 3-Cyclohexyl-L-alanine--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40583367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-(+)-α-Aminocyclohexanepropionic acid hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Executive Summary

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, also known as 3-Cyclohexyl-L-alanine hydrate, is a non-proteinogenic amino acid that serves as a critical chiral building block in medicinal chemistry. Its incorporation into therapeutic candidates can significantly enhance their pharmacological profiles. This guide provides an in-depth technical overview of its chemical properties, analytical characterization, and applications, tailored for researchers, scientists, and professionals in drug development.

Introduction: Strategic Importance in Pharmaceutical Development

(S)-2-Amino-3-cyclohexylpropanoic acid is an analog of the natural amino acid phenylalanine, where the phenyl ring is replaced by a cyclohexyl group. This structural modification imparts increased lipophilicity and steric bulk, which can lead to improved metabolic stability and enhanced binding affinity of peptide-based drugs and other therapeutic molecules. It is particularly valued in the synthesis of enzyme inhibitors and peptidomimetics. The hydrate form is a common commercial presentation, and understanding its properties is crucial for its effective use. This compound is primarily utilized in pharmaceutical research and development, serving as a key intermediate in the synthesis of various bioactive compounds.[1]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its application in synthetic chemistry. These properties influence its reactivity, solubility, and handling.

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₁₇NO₂ · H₂O | [2] |

| Molecular Weight | 189.25 g/mol | [1][2] |

| Appearance | White to off-white or light yellow crystalline powder.[3] | [3] |

| CAS Number | 307310-72-1 | [1][2] |

| Melting Point | 234-237 °C (decomposes) | [2] |

| Boiling Point | 387°C at 760 mmHg | [1][2] |

| Solubility | Soluble in water. | [4] |

| Storage | Room temperature, away from light, under an inert atmosphere.[1][2] | [1][2] |

Expert Insight: The presence of water of hydration can impact stoichiometric calculations in sensitive reactions. It is best practice to determine the water content via Karl Fischer titration or thermogravimetric analysis (TGA) for each new batch to ensure accuracy in synthetic protocols.

Analytical Characterization and Quality Control

To ensure the identity, purity, and quality of this compound, a combination of analytical techniques should be employed.

Purity Determination by Quantitative Nuclear Magnetic Resonance (qNMR)

Quantitative NMR (qNMR) is a precise method for determining the purity of a substance. For this compound, a purity of >95.0% is typically expected.[5]

Structural Confirmation

The chemical structure can be confirmed using standard spectroscopic methods. ¹H-NMR is a powerful tool for this purpose.

¹H-NMR Spectroscopy Data (500 MHz, D₂O/NaOD):

-

δ (ppm) = 0.85-1.0, 1.1-1.52, and 1.63-1.75: Multiple peaks corresponding to the 13 protons of the cyclohexyl ring and the adjacent CH₂ group.

-

δ (ppm) = 3.3: A triplet corresponding to the alpha-proton (α-H).[3]

Chiral Purity Assessment

The enantiomeric purity is a critical parameter for chiral building blocks.

-

Specific Rotation: A typical specification for the specific rotation is +11.0 to +14.0 degrees (c=1, 1mol/L HClaq.).[5]

Synthesis and Application in Drug Discovery

(S)-2-Amino-3-cyclohexylpropanoic acid is a synthetic amino acid derivative. One common synthetic route involves the hydrogenation of L-phenylalanine.[3]

Synthetic Workflow Example: Hydrogenation of L-Phenylalanine

Caption: A simplified workflow for the synthesis of L-cyclohexylalanine via hydrogenation.

Key Applications in Pharmaceutical R&D

-

Peptidomimetics and Protease Inhibitors: Its use as a building block in medicinal chemistry is a primary application, particularly in the development of protease inhibitors.

-

Chiral Auxiliary: It can be used as a chiral auxiliary in asymmetric synthesis.

-

Drug Synthesis Intermediate: It is a key intermediate in the synthesis of various drugs, including those for neurological and metabolic disorders.[1] The chiral nature of the molecule is valuable for producing enantiomerically pure drugs, which can enhance efficacy and reduce side effects.[1]

Safety and Handling

Proper safety precautions must be observed when handling this compound.

-

Hazard Statements: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[6]

-

Precautionary Measures:

First Aid Measures:

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[7][8]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[7][8]

-

If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[9]

For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

References

- MySkinRecipes. This compound.

- LookChem. This compound.

- AK Scientific, Inc. (2S)-2-Amino-3-(3-methylcyclohexyl)propanoic acid Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet.

- Capot Chemical. MSDS of (S)-2-Amino-3-cyclohexylpropionic acid.

- Cayman Chemical. Safety Data Sheet.

- Fisher Scientific. Safety Data Sheet for 3-Cyclohexylpropionic acid.

- Guidechem. L-Cyclohexylalanine 27527-05-5 wiki.

- PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid.

- Tokyo Chemical Industry Co., Ltd. (S)-2-Amino-3-cyclohexylpropanoic Acid.

- ChemicalBook. L-Cyclohexylalanine.

- NINGBO INNO PHARMCHEM CO.,LTD. Exploring the Niche: (2S)-2-Amino-3-cyclohexylpropanoic Acid in Specialty Chemical Markets.

- BioCat GmbH. (R)-2-Amino-3-cyclohexylpropanoic acid hydrate(1:x).

- PubChem. Cyclohexylalanine.

- Google Patents. CN113214101A - Synthesis method of L-tert-leucine and L-cyclohexylalanine.

- ChemScene. L-Cyclohexylalanine.

- ChemBK. (S)-2-Amino-3-hydroxypropanoic acid.

- ChemicalBook. 2-Amino-3-cyclohexyl-3-hydroxy-propionic acid.

- ChemicalBook. 2-Amino-3-cyclohexyl-3-hydroxy-propionic acid.

- MedchemExpress.com. r-2-amino-3-cyclohexylpropanoic-acid-hydrate-1-x.

- MedChemExpress. (R)-2-amino-3-cyclohexylpropanoic acid.

Sources

- 1. This compound [myskinrecipes.com]

- 2. This compound|lookchem [lookchem.com]

- 3. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. (S)-2-Amino-3-cyclohexylpropanoic Acid | 27527-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. aksci.com [aksci.com]

- 8. fishersci.com [fishersci.com]

- 9. capotchem.com [capotchem.com]

An In-depth Technical Guide to the Biological Activity and Applications of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate

Introduction: Beyond a Simple Amino Acid Analog

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, commonly known in the scientific community as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic α-amino acid that has garnered significant interest in medicinal chemistry and drug development.[1][2] Structurally, it is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl group. This seemingly subtle modification imparts unique physicochemical properties, most notably increased lipophilicity and steric bulk, which have profound implications for the biological activity and metabolic stability of peptides and peptidomimetics into which it is incorporated.[3]

This technical guide provides a comprehensive overview of the biological significance of L-Cyclohexylalanine, moving beyond its basic chemical identity to explore its functional roles in modulating complex biological systems. We will delve into its primary application as a strategic building block in peptide-based drug design, with a focus on its impact on cardiovascular and metabolic therapeutic agents. Furthermore, we will examine the evidence for its potential direct interaction with metalloenzymes, specifically Carboxypeptidase A, and provide detailed methodologies for its characterization.

Chemical and Physical Properties

A thorough understanding of the physicochemical characteristics of this compound is fundamental to its application in research and development.

| Property | Value | Source(s) |

| Chemical Name | This compound | [4] |

| Synonyms | L-Cyclohexylalanine, 3-Cyclohexyl-L-alanine | [5] |

| CAS Number | 307310-72-1 | [4] |

| Molecular Formula | C₉H₁₉NO₃ | [2][4] |

| Molecular Weight | 189.25 g/mol | [2][4] |

| Appearance | White to light yellow crystalline powder | [6] |

| Boiling Point | 387°C at 760 mmHg | [2] |

| Storage | Room temperature, away from light, under inert gas | [2] |

Synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid

The synthesis of L-Cyclohexylalanine is most commonly achieved through the hydrogenation of L-Phenylalanine. This process effectively saturates the aromatic ring, converting it to a cyclohexyl group.

A typical synthetic protocol involves the catalytic hydrogenation of L-Phenylalanine methyl ester hydrochloride.[7] For example, commercially available D-phenylalanine methyl ester hydrochloride can be hydrogenated using a 5% rhodium on carbon catalyst in methanol to yield (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride with high yield.[7] Similarly, L-phenylalanine can be dissolved in a mixture of deionized water, isopropanol, and hydrochloric acid, followed by the addition of a Platinum/Rhodium catalyst. The reaction is then carried out in a hydrogenation autoclave under hydrogen pressure and elevated temperature.[6]

Core Application: Enhancing Peptide Therapeutics

The primary and most well-documented role of L-Cyclohexylalanine is as a strategic component in peptide modification to enhance their therapeutic potential. The incorporation of this non-natural amino acid can significantly improve the pharmacokinetic profile of peptide-based drugs.[2]

Improving Metabolic Stability

A major challenge in the development of peptide therapeutics is their rapid degradation by proteases in the body. The bulky cyclohexyl side chain of L-Cha acts as a steric shield, hindering the approach of proteolytic enzymes.[8] This steric hindrance, particularly when the D-isomer (D-Cyclohexylalanine) is used, significantly reduces susceptibility to enzymatic cleavage, leading to a longer in-vivo half-life.[8]

Modulating Receptor Binding and Activity

The increased hydrophobicity imparted by the cyclohexyl group can enhance a peptide's ability to interact with lipid membranes and the hydrophobic pockets of target receptors. This can lead to improved receptor binding affinity and, consequently, enhanced biological activity.[3][8]

Case Study 1: Apelin Receptor Agonists for Cardiovascular Disease

The apelinergic system, which involves the apelin receptor (APJ), is a promising target for the treatment of cardiovascular diseases.[9] However, the endogenous apelin peptides are rapidly degraded in vivo, limiting their therapeutic utility.[9]

Incorporation of L-Cyclohexylalanine into apelin analogs has been shown to dramatically increase their plasma half-life. Modified apelin-13 and apelin-17 analogues containing L-Cha have demonstrated significantly longer plasma half-lives (up to 40-fold and 340-fold increases, respectively) compared to the native peptides.[6][9] These modified peptides also show potent agonistic activity at the apelin receptor and have demonstrated blood pressure-lowering effects in preclinical models.[9][10]

Case Study 2: Dipeptidyl Peptidase-IV (DPP-4) Inhibitors for Diabetes

Dipeptidyl peptidase-IV (DPP-4) is a serine protease that inactivates incretin hormones, which are involved in regulating insulin secretion.[11][12] Inhibition of DPP-4 is a validated therapeutic strategy for the treatment of type 2 diabetes.[11]

Derivatives of L-Cyclohexylalanine have been synthesized and evaluated as potent and selective DPP-4 inhibitors.[6][13] Specifically, 4-arylcyclohexylalanine analogs have shown high inhibitory activity (IC50 in the nanomolar range) and excellent pharmacokinetic profiles.[13] The incorporation of the cyclohexylalanine moiety contributes to both the potency and the favorable drug-like properties of these inhibitors.

Potential as a Carboxypeptidase A Inhibitor

Carboxypeptidase A (CPA) is a zinc-containing metalloexopeptidase that plays a role in digestion by hydrolyzing the C-terminal peptide bonds of proteins, with a preference for residues with aromatic or branched aliphatic side chains.[14] The active site of CPA contains a Zn²⁺ ion coordinated by amino acid residues, which is essential for its catalytic activity.[14][15]

Mechanism of Carboxypeptidase A Inhibition

Inhibitors of CPA typically function by interacting with the active site zinc ion and/or the surrounding amino acid residues involved in substrate binding and catalysis.[10][14] There are two primary proposed catalytic mechanisms for CPA: a nucleophilic pathway involving a covalent acyl-enzyme intermediate and a promoted-water pathway where a water molecule directly attacks the peptide bond.[14] Inhibitors can interfere with either of these pathways. For example, some inhibitors act as transition-state analogs, mimicking the tetrahedral intermediate formed during peptide bond hydrolysis.[16] Others may chelate the active site zinc ion, rendering the enzyme inactive.[10]

Experimental Protocol: Carboxypeptidase A Inhibition Assay

The following protocol describes a general method for assessing the inhibitory potential of this compound against Carboxypeptidase A.

Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of this compound for Carboxypeptidase A.

Materials:

-

Bovine pancreatic Carboxypeptidase A (Sigma-Aldrich, C9268 or equivalent)

-

This compound

-

Hippuryl-L-phenylalanine (substrate)

-

Tris-HCl buffer (e.g., 25 mM Tris-HCl, 500 mM NaCl, pH 7.5)

-

UV-Vis Spectrophotometer

-

96-well UV-transparent microplates

-

Multichannel pipette

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of Carboxypeptidase A in cold 10% LiCl. Determine the protein concentration by measuring absorbance at 280 nm.

-

Prepare a stock solution of this compound in the assay buffer.

-

Prepare a stock solution of the substrate, hippuryl-L-phenylalanine, in the assay buffer.

-

-

Assay Setup:

-

In a 96-well microplate, add increasing concentrations of this compound to the wells.

-

Include control wells with no inhibitor (enzyme activity control) and wells with no enzyme (background control).

-

Add a fixed concentration of Carboxypeptidase A to all wells except the background control.

-

Pre-incubate the enzyme and inhibitor at 25°C for a defined period (e.g., 15 minutes).

-

-

Initiation of Reaction and Data Acquisition:

-

Initiate the enzymatic reaction by adding the substrate, hippuryl-L-phenylalanine, to all wells simultaneously using a multichannel pipette.

-

Immediately begin monitoring the increase in absorbance at 254 nm over time using a microplate reader. The hydrolysis of hippuryl-L-phenylalanine releases hippuric acid, which absorbs at this wavelength.

-

-

Data Analysis:

-

Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the absorbance vs. time plot.

-

Plot the percentage of enzyme inhibition (relative to the uninhibited control) against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a dose-response curve.

-

To determine the mode of inhibition and the Ki value, perform the assay with varying concentrations of both the substrate and the inhibitor and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.

-

Conclusion and Future Perspectives

This compound is a valuable and versatile tool in the arsenal of medicinal chemists and drug development professionals. Its primary role as a building block for enhancing the metabolic stability and modulating the biological activity of peptide-based therapeutics is well-established, with significant successes in the development of apelin receptor agonists and DPP-4 inhibitors.

While its potential as a direct inhibitor of Carboxypeptidase A is plausible based on its structure, further research is required to quantify this activity and elucidate the precise mechanism of interaction. The experimental protocols provided in this guide offer a framework for such investigations.

Future research into L-Cyclohexylalanine and its derivatives will likely continue to focus on its incorporation into novel peptide and peptidomimetic scaffolds to address a wide range of therapeutic targets. Its ability to confer favorable pharmacokinetic properties makes it a key component in the ongoing effort to develop more effective and convenient peptide-based drugs.

References

-

Wikipedia. Carboxypeptidase A. [Link]

-

Fernandez, K. X., et al. (2021). Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators. RSC Medicinal Chemistry. [Link]

-

Acs, Z., et al. (1997). Inhibition of Carboxypeptidase A by d-Penicillamine: Mechanism and Implications for Drug Design. Biochemistry. [Link]

-

Slideshare. 6 carboxypeptidase mechanism. [Link]

-

Kim, D. H., et al. (2002). Mechanistic insight into the inactivation of carboxypeptidase A by alpha-benzyl-2-oxo-1,3-oxazolidine-4-acetic acid, a novel type of irreversible inhibitor for carboxypeptidase A with no stereospecificity. Journal of the American Chemical Society. [Link]

- Mock, W. L., & Zhang, J. Z. (1991). Mechanistically significant diastereoselection in the sulfoximine inhibition of carboxypeptidase A. The Journal of biological chemistry.

-

Larsen, K. S., & Auld, D. S. (1989). Carboxypeptidase A: mechanism of zinc inhibition. Biochemistry. [Link]

-

Proteopedia. Carboxypeptidase A. [Link]

-

Wikipedia. Carboxypeptidase. [Link]

-

LookChem. This compound. [Link]

- Patent. Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.

-

Duffy, J. L., et al. (2007). 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV. Bioorganic & medicinal chemistry letters. [Link]

-

PubChem. (2R)-2-amino-3-cyclohexylpropanoic acid. [Link]

-

Capot Chemical. MSDS of (S)-2-Amino-3-cyclohexylpropionic acid. [Link]

-

Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

-

Parmee, E. R., et al. (2004). 4-Amino cyclohexylglycine analogues as potent dipeptidyl peptidase IV inhibitors. Bioorganic & medicinal chemistry letters. [Link]

-

MySkinRecipes. This compound. [Link]

-

MDPI. Synthetic Approaches to Novel DPP-IV Inhibitors—A Literature Review. [Link]

-

ResearchGate. Sixteen-Years of Clinically Relevant Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors for Treatment of Type-2 Diabetes. [Link]

Sources

- 1. Carboxypeptidase A - Proteopedia, life in 3D [proteopedia.org]

- 2. This compound [myskinrecipes.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound|lookchem [lookchem.com]

- 5. (S)-2-Amino-3-cyclohexylpropanoic Acid | 27527-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 6. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Metabolically stable apelin-analogues, incorporating cyclohexylalanine and homoarginine, as potent apelin receptor activators - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. 4-arylcyclohexylalanine analogs as potent, selective, and orally active inhibitors of dipeptidyl peptidase IV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Carboxypeptidase A - Wikipedia [en.wikipedia.org]

- 15. 6 carboxypeptidase mechanism | PPT [slideshare.net]

- 16. researchgate.net [researchgate.net]

A Technical Guide to the Enantioselective Synthesis of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate (L-Cyclohexylalanine)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-2-Amino-3-cyclohexylpropanoic acid, commonly known as L-Cyclohexylalanine (L-Cha), is a non-proteinogenic amino acid of significant interest in medicinal chemistry.[1][2] Its incorporation into peptide-based drug candidates can confer enhanced metabolic stability, improved bioavailability, and unique conformational constraints by replacing natural aromatic amino acids like phenylalanine.[3][4] This guide, intended for researchers and drug development professionals, provides a detailed exploration of the core, field-proven strategies for the enantioselective synthesis of L-Cyclohexylalanine hydrate. We will dissect three principal pathways: catalytic asymmetric hydrogenation, biocatalytic reductive amination, and diastereoselective alkylation using chiral auxiliaries. Each section explains the underlying chemical principles, provides detailed, step-by-step experimental protocols, and presents comparative data to inform methodological choices in both research and process development settings.

Introduction

The value of L-Cyclohexylalanine lies in its unique structure: a chiral α-amino acid featuring a bulky, lipophilic cyclohexyl side chain.[5] This structure distinguishes it from the 20 common proteinogenic amino acids and makes it a valuable building block for creating novel therapeutics with improved pharmacological profiles.[6][7]

Chemical and Physical Properties

L-Cyclohexylalanine is a white to off-white crystalline solid.[3] Its key properties are summarized in the table below. The compound's stability and defined stereochemistry are critical for its application in pharmaceutical synthesis.[5]

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ | [7] |

| Molecular Weight | 171.24 g/mol | [7] |

| Melting Point | 322 °C | [5] |

| Boiling Point | 307.1±25.0 °C (Predicted) | [5] |

| Appearance | White to off-white solid | [3] |

| Storage | 2-8°C, Inert atmosphere | [7] |

Significance in Medicinal Chemistry

The synthesis of unnatural amino acids is a cornerstone of modern drug discovery.[8][9] L-Cyclohexylalanine is particularly important for several reasons:

-

Peptidomimetics: It serves as a bioisostere for Phenylalanine or Tyrosine, replacing the aromatic ring with a saturated carbocycle. This modification can increase a peptide's resistance to enzymatic degradation by proteases, thereby extending its half-life in vivo.[3]

-

Enzyme Inhibitors: Derivatives of L-Cyclohexylalanine are potent inhibitors of enzymes such as dipeptidyl peptidase-IV (DPP-IV), which is a target for the treatment of type 2 diabetes.[7]

-

Conformational Control: The bulky cyclohexyl group restricts the conformational freedom of the peptide backbone, which can lock the molecule into a bioactive conformation and improve binding affinity to its target.

Core Synthetic Strategies: A Comparative Overview

The primary challenge in synthesizing L-Cyclohexylalanine is the precise control of the stereocenter at the α-carbon to produce the desired (S)-enantiomer in high purity. Three dominant strategies have emerged, each with distinct advantages and limitations.

| Synthetic Strategy | Key Principle | Typical e.e. (%) | Scalability | Key Advantages |

| Asymmetric Hydrogenation | Chiral metal catalyst directs H₂ addition to a prochiral alkene.[10] | >95% | Good to Excellent | High yields, high enantioselectivity, well-established technology.[11] |

| Biocatalytic Reductive Amination | Enzyme (transaminase) catalyzes stereoselective amine group transfer.[12] | >99% | Excellent | Extremely high selectivity, mild aqueous conditions, sustainable.[13] |

| Diastereoselective Alkylation | A chiral auxiliary directs the stereoselective addition of the cyclohexylmethyl group.[14] | >98% (d.e.) | Moderate | High diastereoselectivity, predictable stereochemical outcome.[15] |

Strategy I: Catalytic Asymmetric Hydrogenation

This is a robust and widely used method for establishing the stereochemistry of α-amino acids.[16] The core principle involves the hydrogenation of a prochiral olefin precursor using a transition metal (typically Rhodium) complexed with a chiral phosphine ligand.[10][17]

Pathway A: Hydrogenation of a Dehydroamino Acid Precursor

This classic approach involves a two-step process: first, the synthesis of a prochiral α,β-unsaturated amino acid derivative, followed by the key asymmetric hydrogenation.[17]

Workflow: Asymmetric Hydrogenation of a Dehydroamino Acid

Caption: Workflow for L-Cyclohexylalanine synthesis via asymmetric hydrogenation.

Experimental Protocol: Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate [17]

-

Azlactone Formation: In a round-bottom flask, combine cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and acetic anhydride (3.0 eq). Add sodium acetate (0.8 eq) and heat the mixture to 100 °C for 1-2 hours.

-

Quenching: Cool the reaction mixture to room temperature and pour it into cold water with stirring.

-

Isolation: Collect the precipitated azlactone product by filtration and wash thoroughly with cold water.

-

Methanolysis: Reflux the crude azlactone in methanol for 4 hours to induce ring-opening.

-

Purification: Remove the solvent under reduced pressure. Purify the resulting residue by column chromatography on silica gel to afford the target precursor.

Experimental Protocol: Asymmetric Hydrogenation and Deprotection [17]

-

Catalyst Preparation: In a hydrogenation vessel under an inert atmosphere (e.g., Argon), dissolve the precursor, methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), in degassed methanol. Add the rhodium catalyst precursor (e.g., [Rh(COD)₂]BF₄, ~0.01 eq) and the chiral phosphine ligand (e.g., (R,R)-Me-DuPhos, ~0.011 eq).

-

Hydrogenation: Pressurize the vessel with hydrogen gas (typically 1-10 bar) and stir the reaction mixture at room temperature for 12-24 hours.

-

Work-up: Carefully release the hydrogen pressure and remove the solvent under reduced pressure. The residue contains the N-acetylated methyl ester.

-

Hydrolysis: Reflux the crude residue with 6M hydrochloric acid for 4-6 hours to remove both the acetyl and methyl protecting groups.

-

Isolation: Cool the solution and adjust the pH to the isoelectric point of L-Cyclohexylalanine (~pH 6) to precipitate the product. Collect the solid by filtration, wash with cold water, and dry under vacuum to yield (S)-2-Amino-3-cyclohexylpropanoic acid.

Pathway B: Direct Hydrogenation of L-Phenylalanine

A more direct route involves the catalytic hydrogenation of the aromatic ring of L-Phenylalanine, which is a readily available chiral starting material. This method preserves the existing stereocenter.[7]

Experimental Protocol: Hydrogenation of L-Phenylalanine [7]

-

Reaction Setup: In a high-pressure hydrogenation autoclave, dissolve or suspend L-phenylalanine (1.0 eq) in a solvent mixture of deionized water and isopropanol. Add hydrochloric acid (~1.2 eq) to aid dissolution.

-

Catalyst Addition: Add a Pt/Rh on activated carbon catalyst (e.g., 4% Pt, 1% Rh; ~5 wt% of the substrate).

-

Hydrogenation: Seal the autoclave. Purge with nitrogen, then with hydrogen. Pressurize the system with hydrogen to 8-10 bar and heat to 50-60 °C. Maintain the reaction for 6-8 hours until hydrogen uptake ceases.

-

Isolation: Depressurize the vessel and purge with nitrogen. Filter the hot reaction mixture to remove the catalyst.

-

Purification: Concentrate the filtrate under reduced pressure to remove isopropanol. Adjust the pH of the remaining aqueous solution to 5-6 with 50% sodium hydroxide solution.

-

Crystallization: Cool the solution to 0-10 °C to induce crystallization. Collect the product by filtration, wash with cold deionized water, and dry in a vacuum oven.

Strategy II: Biocatalytic Reductive Amination

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods.[12] This chemoenzymatic route uses a transaminase enzyme to asymmetrically install the amine group onto a keto acid precursor.[13][17]

Workflow: Biocatalytic Synthesis of L-Cyclohexylalanine

Caption: Chemoenzymatic workflow for L-Cyclohexylalanine synthesis.

Experimental Protocol: Synthesis of Cyclohexylpyruvic Acid[17]

-

Reaction Setup: In a flame-dried, three-necked flask under an inert atmosphere, prepare a solution of diethyl oxalate (1.0 eq) in anhydrous diethyl ether and cool it to -10 °C.

-

Grignard Addition: Add a solution of cyclohexylmagnesium bromide in diethyl ether (1.0 eq) dropwise, maintaining the temperature below 0 °C.

-

Stirring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2 hours.

-

Quenching and Hydrolysis: Quench the reaction by slowly adding dilute hydrochloric acid. Transfer the mixture to a flask and reflux for 6 hours to hydrolyze the ester intermediates.

-

Isolation: Cool the reaction mixture. The product, cyclohexylpyruvic acid, will crystallize. Collect the solid by filtration, wash with cold water, and dry.

Experimental Protocol: Enantioselective Reductive Amination[17]

-

Reaction Mixture: In a temperature-controlled vessel (e.g., 30-40 °C), dissolve cyclohexylpyruvic acid (1.0 eq) in a suitable buffer (e.g., phosphate buffer, pH 7.5).

-

Component Addition: Add the ω-transaminase enzyme (e.g., from Vibrio fluvialis), the cofactor pyridoxal 5'-phosphate (PLP), and an excess of the amine donor (e.g., L-alanine or isopropylamine, 5-10 eq).

-

Incubation: Gently agitate the mixture for 24-48 hours. Monitor the reaction progress by HPLC.

-

Enzyme Removal: Upon completion, remove the enzyme by centrifugation or filtration.

-

Product Isolation: Adjust the pH of the supernatant to the isoelectric point (~pH 6) to induce precipitation of L-Cyclohexylalanine. Collect the product by filtration, wash with cold water, and dry.

Strategy III: Diastereoselective Alkylation with Chiral Auxiliaries

This strategy relies on attaching a chiral auxiliary to a glycine substrate to form a diastereomeric intermediate. The steric and electronic properties of the auxiliary then direct the incoming electrophile (the cyclohexylmethyl group) to one face of the molecule, establishing the desired stereochemistry.[14][15] The auxiliary is removed in a final step.

Logical Flow: Diastereoselective Alkylation

Caption: Logical relationship in a chiral auxiliary-mediated synthesis.

Representative Protocol: Alkylation of an α-tert-Butanesulfinamide Auxiliary-Bound Ester[14]

-

Substrate Preparation: Prepare the chiral N-tert-butanesulfinyl amino ester from glycine ester and the appropriate chiral sulfinamide.

-

Enolate Formation: Dissolve the chiral substrate in an anhydrous aprotic solvent like THF and cool to -78 °C under an inert atmosphere. Add a strong base (e.g., NaHMDS or LDA) dropwise to form the enolate.

-

Alkylation: After stirring for approximately 1 hour, add cyclohexylmethyl bromide (or iodide) to the enolate solution at -78 °C. Allow the reaction to proceed for several hours until complete.

-

Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The diastereomeric excess (d.e.) can be determined at this stage by NMR or HPLC.

-

Auxiliary Cleavage: Treat the purified product with an acid (e.g., HCl in methanol) to cleave the sulfinamide auxiliary and hydrolyze the ester, yielding the hydrochloride salt of L-Cyclohexylalanine.

-

Isolation: Neutralize the solution to the isoelectric point to precipitate the final product.

Conclusion

The synthesis of enantiomerically pure (S)-2-Amino-3-cyclohexylpropanoic acid hydrate can be achieved through several robust and high-yielding pathways.

-

Catalytic Asymmetric Hydrogenation stands out for its scalability and the maturity of the technology, making it highly suitable for industrial production.[11][17]

-

Biocatalytic Reductive Amination represents the state-of-the-art in green chemistry, offering unparalleled enantioselectivity under mild, aqueous conditions, which is increasingly favored in modern pharmaceutical manufacturing.[12][13]

-

Diastereoselective Alkylation provides a reliable and predictable method for laboratory-scale synthesis, where the cost and multi-step nature of using an auxiliary are less prohibitive.[14][15]

The optimal choice of synthetic route depends on the specific requirements of the project, including scale, cost, available equipment, and sustainability goals. Each of the detailed methodologies provides a validated and trustworthy pathway for obtaining this critical building block for next-generation therapeutics.

References

- BenchChem. (2025). Enantioselective Synthesis of N-Cyclohexyl-DL-alanine: A Technical Guide.

- The Journal of Organic Chemistry. Diastereoselective Synthesis of Unnatural Amino Acids by Alkylation of α-tert-Butanesulfinamide Auxiliary-Bound Enolates. ACS Publications.

- Frontiers. (2024). Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli.

- PMC - NIH. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis.

- Organic & Biomolecular Chemistry (RSC Publishing). Highly diastereo- and enantioselective synthesis of multisubstituted allylic amino acid derivatives by allylic alkylation of a chiral glycine-based nickel complex and vinylethylene carbonates.

- Chemical Reviews. (2019). Biosynthetic Pathways to Nonproteinogenic α-Amino Acids.

- Guidechem. L-Cyclohexylalanine 27527-05-5 wiki.

- Biosynthesis of food constituents: Amino acids: 4. Non-protein amino acids.

- Taylor & Francis. Non-proteinogenic amino acids – Knowledge and References.

- Synthesis of (2R)-2-amino-3-cyclohexyl propanoic acid methyl ester hydrochloride.

- The Journal of Organic Chemistry. Enantioselective synthesis of .alpha.-amino acid derivatives via the stereoselective alkylation of a homochiral glycine enolate synthon. ACS Publications.

- Exploring L-Cyclohexylalanine: Properties, Applications, and Manufacturing.

- ChemicalBook. (2025). L-Cyclohexylalanine | 27527-05-5.

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules.

- ResearchGate. Diastereoselective alkylation and methods for chiral auxiliary removal.

- Google Patents. (2021). Synthesis method of L-tert-leucine and L-cyclohexylalanine.

- NINGBO INNO PHARMCHEM CO.,LTD. L-Cyclohexylalanine: High-Purity Amino Acid Derivative for Pharmaceutical Intermediates Manufacturing.

- MySkinRecipes. This compound.

- PubMed. (2004). Enzymatic resolution for the preparation of enantiomerically enriched D-beta-heterocyclic alanine derivatives using Escherichia coli aromatic L-amino acid transaminase.

- NIH. Asymmetric Synthesis of Tailor-Made Amino Acids Using Chiral Ni(II) Complexes of Schiff Bases. An Update of the Recent Literature.

- ElectronicsAndBooks. Asymmetric Synthesis. Asymmetric Catalytic Hydrogenation Using Chiral Chelating Six-Membered Ring Diphosphines.

- Google Patents. (2011). Enantioselective process for cycloalkenyl ?-substituted alanines.

- PubMed. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

- PMC - NIH. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization.

Sources

- 1. Frontiers | Biosynthesis of novel non-proteinogenic amino acids β-hydroxyenduracididine and β-methylphenylalanine in Escherichia coli [frontiersin.org]

- 2. cjfs.agriculturejournals.cz [cjfs.agriculturejournals.cz]

- 3. Page loading... [guidechem.com]

- 4. nbinno.com [nbinno.com]

- 5. innospk.com [innospk.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 8. Synthesis of Nonproteinogenic Amino Acids to Probe Lantibiotic Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules [ajchem-b.com]

- 11. US20110257408A1 - Enantioselective process for cycloalkenyl ?-substituted alanines - Google Patents [patents.google.com]

- 12. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. researchgate.net [researchgate.net]

- 16. electronicsandbooks.com [electronicsandbooks.com]

- 17. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Discovery and History of (S)-3-Cyclohexylalanine Hydrate

Abstract

(S)-3-Cyclohexylalanine, a non-proteinogenic amino acid, has emerged as a valuable building block in modern medicinal chemistry and peptide design. Its unique structural feature, a cyclohexyl group replacing the phenyl ring of phenylalanine, imparts enhanced lipophilicity, metabolic stability, and conformational constraint to bioactive peptides and small molecule therapeutics. This guide provides a comprehensive overview of the discovery, historical development, and synthesis of (S)-3-Cyclohexylalanine hydrate. We will delve into the seminal early syntheses, explore the evolution of stereoselective methodologies, and present detailed protocols for contemporary asymmetric approaches. Furthermore, this document will cover the physicochemical characterization of its hydrate form and its strategic applications in drug development, offering researchers and scientists a thorough technical resource.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Drug Discovery

The therapeutic landscape is continually evolving, with an increasing demand for novel molecular entities possessing improved pharmacological profiles. Non-proteinogenic amino acids, which are not found in the canonical genetic code, offer a rich chemical space for the design of next-generation therapeutics. The incorporation of these unique building blocks can profoundly influence the potency, selectivity, and pharmacokinetic properties of drug candidates. (S)-3-Cyclohexylalanine (L-Cyclohexylalanine) stands out as a particularly impactful member of this class. It is an analog of L-phenylalanine where the aromatic side chain is replaced by a saturated cyclohexane ring. This seemingly subtle modification has significant implications for molecular design, including:

-

Enhanced Proteolytic Resistance: The cyclohexyl moiety provides steric hindrance, shielding the adjacent peptide bonds from enzymatic degradation, thereby extending the in-vivo half-life of peptide-based drugs.[1]

-

Increased Lipophilicity: The aliphatic nature of the cyclohexane ring increases the hydrophobicity of molecules, which can enhance membrane permeability and oral bioavailability.

-

Conformational Rigidity: The defined chair and boat conformations of the cyclohexane ring can pre-organize the backbone of a peptide or small molecule, leading to higher affinity for its biological target.

This guide will provide a deep dive into the history and synthesis of this important molecule, with a focus on its hydrated form.

The Historical Perspective: From Racemic Mixtures to Chiral Purity

The journey of 3-cyclohexylalanine began in the late 1930s. In 1938, David Shemin and Robert M. Herbst at Columbia University reported the first synthesis of dl-β-cyclohexylalanine. Their work was an extension of their studies on the reduction of α-acetaminocinnamic acid to prepare β-phenylalanine. They observed that under certain conditions with Adams platinum oxide catalyst, the phenyl group was also reduced, yielding the hexahydrophenylalanine derivative.

The initial synthesis produced a racemic mixture of the D and L enantiomers. The separation of these enantiomers, a process known as chiral resolution, was a critical next step to enable their differential study in biological systems. Classically, this is achieved by forming diastereomeric salts with a chiral resolving agent. The differing solubilities of these diastereomeric salts allow for their separation by fractional crystallization.

Modern Synthetic Methodologies for (S)-3-Cyclohexylalanine

The demand for enantiomerically pure (S)-3-cyclohexylalanine in drug development has spurred the development of sophisticated and efficient synthetic routes. Modern approaches focus on asymmetric synthesis, which directly generates the desired stereoisomer, bypassing the need for chiral resolution of a racemic mixture.

Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

A robust and widely employed method for the synthesis of (S)-3-cyclohexylalanine involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This approach leverages chiral transition metal catalysts, typically rhodium complexes with chiral phosphine ligands, to achieve high enantioselectivity.

Workflow for Asymmetric Hydrogenation:

Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via asymmetric hydrogenation.

Experimental Protocol: Asymmetric Hydrogenation

-

Synthesis of Methyl 2-acetamido-3-cyclohexylacrylate:

-

A mixture of cyclohexanecarboxaldehyde (1.0 eq), N-acetylglycine (1.0 eq), and sodium acetate (1.0 eq) in acetic anhydride (3.0 eq) is heated at 100°C for 2 hours.

-

The reaction mixture is cooled and poured into cold water to precipitate the azlactone intermediate, which is collected by filtration.

-

The crude azlactone is refluxed in methanol for 4 hours to yield methyl 2-acetamido-3-cyclohexylacrylate after purification.

-

-

Asymmetric Hydrogenation:

-

In a glovebox, a pressure reactor is charged with methyl 2-acetamido-3-cyclohexylacrylate (1.0 eq), Rh(COD)₂(BF₄) (0.01 eq), and a chiral phosphine ligand such as (S,S)-Me-DuPhos (0.011 eq) in degassed methanol.

-

The reactor is sealed and pressurized with hydrogen gas (50-100 psi).

-

The reaction is stirred at room temperature for 12-24 hours.

-

-

Deprotection:

-

After the reaction, the solvent is removed, and the resulting N-acetyl-(S)-3-cyclohexylalanine methyl ester is hydrolyzed under acidic or basic conditions to yield (S)-3-cyclohexylalanine.

-

Causality in Experimental Choices:

-

Catalyst System: The choice of the rhodium precursor and the chiral phosphine ligand is critical for achieving high enantioselectivity. Ligands like DuPhos create a chiral environment around the metal center, directing the hydrogenation to one face of the prochiral double bond. The mechanism involves the coordination of the substrate to the rhodium complex, followed by the oxidative addition of hydrogen and subsequent reductive elimination to form the product.[2][3][4]

-

Solvent: Degassed methanol is a common solvent as it effectively dissolves the reactants and catalyst, and its polarity can influence the catalytic activity.

Biocatalytic Reductive Amination

Enzymatic methods offer a green and highly selective alternative for the synthesis of chiral amines. Biocatalytic reductive amination utilizes transaminase enzymes to asymmetrically aminate a keto acid precursor.

Workflow for Biocatalytic Reductive Amination:

Caption: Workflow for the synthesis of (S)-3-Cyclohexylalanine via biocatalytic reductive amination.

Experimental Protocol: Biocatalytic Reductive Amination

-

Synthesis of Cyclohexylpyruvic Acid:

-

A solution of cyclohexylmagnesium bromide in diethyl ether is added dropwise to a cooled (-10°C) solution of diethyl oxalate (1.0 eq) in diethyl ether.

-

The reaction is stirred and then quenched with dilute hydrochloric acid.

-

The product, cyclohexylpyruvic acid, is isolated from the organic layer.

-

-

Biocatalytic Reductive Amination:

-

Cyclohexylpyruvic acid (1.0 eq) is dissolved in a buffer solution.

-

An appropriate (S)-selective ω-transaminase, pyridoxal 5'-phosphate (PLP) cofactor, and an amine donor (e.g., isopropylamine) in excess are added.

-

The mixture is gently agitated at a controlled temperature (typically 30-40°C) for 24-48 hours.

-

The product is isolated by adjusting the pH to its isoelectric point to induce precipitation.

-

Causality in Experimental Choices:

-

Enzyme and Cofactor: Transaminases are highly stereoselective enzymes. The reaction mechanism involves the transfer of an amino group from the amine donor to the enzyme-bound PLP cofactor, forming a pyridoxamine 5'-phosphate (PMP) intermediate. The PMP then transfers the amino group to the keto acid substrate to generate the chiral amino acid product.[5][6][7][8]

-

Amine Donor: An excess of a cheap and readily available amine donor, such as isopropylamine, is used to drive the reaction equilibrium towards product formation.

Comparison of Synthetic Routes

| Parameter | Asymmetric Hydrogenation | Biocatalytic Reductive Amination |

| Precursor | Methyl 2-acetamido-3-cyclohexylacrylate | Cyclohexylpyruvic acid |

| Catalyst | Chiral Rhodium-phosphine complex | ω-Transaminase |

| Stereoselectivity | Typically >95% ee | Typically >99% ee |

| Reaction Conditions | Pressurized hydrogen, organic solvents | Aqueous buffer, mild temperature |

| Advantages | Well-established, broad substrate scope | High selectivity, environmentally friendly |

| Disadvantages | Use of heavy metals, pressurized gas | Enzyme stability and cost can be a factor |

Physicochemical Characterization of (S)-3-Cyclohexylalanine Hydrate

Accurate characterization of the final product is crucial for its use in research and development. (S)-3-Cyclohexylalanine is often isolated as a hydrate, meaning water molecules are incorporated into its crystal lattice.

Physicochemical Properties

| Property | Value | Source |

| Chemical Name | (S)-2-Amino-3-cyclohexylpropanoic acid hydrate | [9] |

| Synonyms | L-Cyclohexylalanine hydrate, (S)-(+)-Cyclohexylalanine hydrate | [10][11] |

| CAS Number | 27527-05-5 (anhydrous) | [10][11][12] |

| Molecular Formula | C₉H₁₇NO₂ · H₂O | |

| Molecular Weight | 189.25 g/mol (monohydrate) | |

| Appearance | White to off-white solid/powder | [11] |

| Melting Point | 322 °C (anhydrous) | [11] |

| Optical Rotation | [α]20/D +11.0° to +14.0° (c=1 in 5M HCl) | |

| Solubility | Soluble in water |

Spectroscopic Data:

-

¹H-NMR (500 MHz, D₂O/NaOD): δ (ppm) = 0.85-1.0, 1.1-1.52, and 1.63-1.75 (all multiple peaks totaling 13H, cyclohexyl-H, and cyclohexyl-CH₂), 3.3 (triple peak, 1H, α-H).[11]

-

Infrared (IR) and Raman Spectra: Available in public databases such as PubChem.[10]

The presence of water in the hydrate form can be confirmed by techniques such as Karl Fischer titration or thermogravimetric analysis (TGA). The exact melting point may vary depending on the hydration state.

Applications in Drug Development and Peptide Science

The unique properties of (S)-3-cyclohexylalanine have made it a valuable component in the design of peptide and small molecule drugs.

-

Peptide Mimetics: By replacing phenylalanine with cyclohexylalanine, medicinal chemists can fine-tune the properties of peptides. For example, it has been used to modify atrial natriuretic peptides to regulate body fluid and blood pressure.[13]

-

Increased Potency and Stability: The conformational constraint imposed by the cyclohexyl ring can lead to a more favorable binding orientation with the target receptor or enzyme, resulting in increased potency. As previously mentioned, its steric bulk also enhances resistance to enzymatic degradation.[1]

-

Dipeptidyl Peptidase-IV (DPP-IV) Inhibitors: Derivatives of cyclohexylalanine have been investigated as inhibitors of DPP-IV, an enzyme involved in glucose metabolism, making them potential candidates for the treatment of type 2 diabetes.[11]

Conclusion

(S)-3-Cyclohexylalanine hydrate has transitioned from a laboratory curiosity to a key building block in modern drug discovery. Its history reflects the broader advancements in organic synthesis, from classical resolution of racemates to highly efficient and selective asymmetric catalytic methods. The development of both chemocatalytic and biocatalytic routes provides researchers with versatile options for accessing this valuable compound. As our understanding of structure-activity relationships deepens, the strategic incorporation of (S)-3-cyclohexylalanine is poised to play an even greater role in the creation of novel therapeutics with enhanced efficacy and durability.

References

- 1. Recent advances in the catalytic asymmetric synthesis of β-amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Transamination - Wikipedia [en.wikipedia.org]

- 6. Transamination, Deamination and Decarboxylation | Pharmaguideline [pharmaguideline.com]

- 7. medium.com [medium.com]

- 8. solubilityofthings.com [solubilityofthings.com]

- 9. Cyclohexylalanine | C9H17NO2 | CID 95475 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. 3-Cyclohexyl-L-alanine | C9H17NO2 | CID 712421 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. L-Cyclohexylalanine | 27527-05-5 [chemicalbook.com]

- 12. 3-Cyclohexyl-L-alanine, 95%, Thermo Scientific Chemicals 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 13. medchemexpress.com [medchemexpress.com]

A Comprehensive Technical Guide to the Structural Analysis of (S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate

Audience: Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical development, the precise characterization of active pharmaceutical ingredients (APIs) and their intermediates is not merely a regulatory hurdle but a scientific imperative. (S)-2-Amino-3-cyclohexylpropanoic acid, a non-proteinogenic amino acid, serves as a critical chiral building block in the synthesis of numerous therapeutic agents. The presence of water within its crystal lattice, forming a hydrate, introduces a significant variable that can profoundly influence its physicochemical properties, including stability, solubility, and handling characteristics. A definitive structural analysis of this hydrate is therefore fundamental to ensuring batch-to-batch consistency, process control, and the ultimate safety and efficacy of the final drug product. This guide eschews a rigid template, instead presenting a logically structured, in-depth narrative on the multi-technique approach required for the unambiguous structural elucidation of (S)-2-Amino-3-cyclohexylpropanoic acid hydrate.

The Foundational Question: Why is Hydrate Characterization Critical?

The incorporation of water molecules into a crystalline lattice can fundamentally alter a compound's properties. For an API intermediate like (S)-2-Amino-3-cyclohexylpropanoic acid, failing to fully characterize its hydrated state can lead to unforeseen challenges during process development and manufacturing. Hydrates can exhibit different dissolution rates and may convert to anhydrous forms under specific temperature and humidity conditions, impacting product performance.[1][2] Therefore, a comprehensive analysis is required to establish the exact stoichiometry of water, its role in the crystal packing, and the overall stability of the hydrated form. This guide details a self-validating analytical workflow designed to provide a complete and trustworthy structural picture.

The Analytical Strategy: An Integrated, Multi-Technique Approach

No single analytical technique can provide the complete structural story of a hydrated crystalline compound. A robust analysis relies on the convergence of data from several complementary methods. Our approach is built on four pillars, each providing a unique piece of the structural puzzle.

-

Single-Crystal X-ray Diffraction (SC-XRD): The unequivocal "gold standard" for determining the three-dimensional atomic arrangement in a crystal.

-

Spectroscopy (NMR & FTIR): To confirm the covalent structure and probe the local chemical environment of functional groups.

-

Thermal Analysis (TGA & DSC): To precisely quantify the water content and characterize the thermal stability and phase transitions of the hydrate.

-

Mass Spectrometry (MS): To provide definitive confirmation of the molecular weight and elemental composition of the parent molecule.

This integrated strategy ensures that the findings from each technique corroborate the others, leading to an authoritative and scientifically sound structural assignment.

Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Architectural Blueprint

SC-XRD provides an unparalleled, direct visualization of the molecular structure at the atomic level. It is the only technique that can definitively reveal the precise positions of the amino acid and water molecules within the crystal lattice, their stereochemistry, and the intricate network of intermolecular forces that hold them together.

Causality Behind the Choice:

SC-XRD is chosen because it directly addresses the core questions of hydrate analysis:

-

Stoichiometry: It allows for the direct counting of water molecules per amino acid molecule in the asymmetric unit of the crystal.

-

Connectivity and Conformation: It confirms the expected covalent bonds of the amino acid and reveals its three-dimensional shape.

-

Intermolecular Interactions: Crucially, it maps the hydrogen-bonding network between the water molecules and the amino acid's functional groups (amine and carboxylate), which is the primary force governing the hydrate's stability.[3]

Experimental Protocol: A Validating Workflow

The process from obtaining a crystal to a final, validated structure is systematic and ensures data integrity at each step.

Caption: A step-by-step workflow for SC-XRD analysis.

Data Interpretation: From Numbers to Insights

The refined crystallographic model yields a wealth of quantitative data, which should be summarized for clarity.

Table 1: Representative Crystallographic Data Summary

| Parameter | Example Value | Significance |

|---|---|---|

| Formula Sum | C₉ H₁₉ N O₃ | Confirms a 1:1 ratio of the amino acid to water (monohydrate). |

| Crystal System | Monoclinic | Describes the fundamental symmetry of the crystal lattice. |

| Space Group | P2₁ | Specifies the symmetry elements and confirms a chiral environment. |

| Final R1 value | < 5% | Indicates a good fit between the experimental data and the final structural model. |

| H-Bond (N-H···O) | d = 2.85 Å | Quantifies a key interaction stabilizing the crystal structure. |

| H-Bond (Water O-H···O) | d = 2.78 Å | Shows the water molecule acting as a bridge between amino acid molecules. |

Spectroscopic Analysis: Confirming Molecular Identity

Spectroscopic techniques provide essential confirmation of the molecular structure identified by SC-XRD and offer insights into the compound's behavior in different states.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Expertise & Rationale: NMR is the most powerful tool for elucidating the covalent structure of an organic molecule in solution. For (S)-2-Amino-3-cyclohexylpropanoic acid, ¹H and ¹³C NMR spectra provide an unambiguous fingerprint of the carbon-hydrogen framework. The experiment is designed to confirm that the molecule's core structure is correct and has not undergone rearrangement.

-

Protocol (¹H NMR):

-

Sample Preparation: Dissolve ~5 mg of the hydrate in 0.6 mL of deuterium oxide (D₂O). The use of D₂O is a deliberate choice to allow for the exchange of labile protons (on -NH₂ and -COOH), which simplifies the spectrum by causing these peaks to disappear, aiding in the assignment of the C-H signals.

-

Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer, ensuring sufficient scans for a good signal-to-noise ratio.

-

Analysis: Analyze the chemical shifts, integration values (proton count), and spin-spin coupling patterns to assign all proton signals.

-

Table 2: Expected ¹H NMR Assignments in D₂O

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Integration |

|---|---|---|---|

| α-H (on chiral center) | ~3.7 | Doublet of doublets | 1H |

| β-CH₂ (adjacent to ring) | ~1.8 - 1.6 | Multiplet | 2H |

| Cyclohexyl-H | ~1.7 - 0.9 | Complex Multiplets | 11H |

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Expertise & Rationale: FTIR probes the vibrational frequencies of chemical bonds, making it highly sensitive to the presence of specific functional groups. For a hydrate, it provides rapid, confirmatory evidence of water's presence through its characteristic O-H vibrations.

-

Protocol (Solid State - ATR):

-

Place a small amount of the crystalline hydrate directly on the Attenuated Total Reflectance (ATR) crystal.

-

Acquire the spectrum from 4000 to 400 cm⁻¹.

-

-

Key Diagnostic Peaks:

-

~3500-3200 cm⁻¹ (Broad): Strong, broad absorption characteristic of O-H stretching vibrations from both the water molecule and the carboxylic acid, broadened due to extensive hydrogen bonding.

-

~1630 cm⁻¹: A sharp peak corresponding to the H-O-H scissoring (bending) vibration, a definitive marker for lattice water.

-

~1580 cm⁻¹ & ~1410 cm⁻¹: Asymmetric and symmetric stretching of the carboxylate (COO⁻) group, indicating the zwitterionic form in the solid state.

-

Thermal Analysis: Quantifying Water and Mapping Stability

Thermal analysis is essential for quantifying the water of hydration and understanding the material's behavior upon heating.

Thermogravimetric Analysis (TGA)

-

Trustworthiness & Rationale: TGA provides precise and accurate quantitative data on mass changes as a function of temperature. Its primary role here is to determine the exact stoichiometry of the hydrate by measuring the mass loss corresponding to the dehydration event.

-

Protocol:

-

Accurately weigh 5-10 mg of the sample into a TGA pan.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) under an inert nitrogen atmosphere.

-

-

Data Interpretation: A distinct step-wise mass loss is observed. For a monohydrate of (S)-2-Amino-3-cyclohexylpropanoic acid (MW: 171.24 g/mol ), the theoretical mass loss for one water molecule (MW: 18.02 g/mol ) is 9.52% . An experimental result close to this value provides strong evidence for a monohydrate.

Differential Scanning Calorimetry (DSC)

-

Expertise & Rationale: DSC measures the heat flow associated with thermal transitions. It is run in conjunction with TGA to correlate the mass loss with a specific thermal event (an endotherm for dehydration). It also reveals subsequent events, such as the melting of the anhydrous form.

-

Protocol:

-

Seal 3-5 mg of the sample in a hermetic aluminum pan. Using a hermetic pan is crucial to contain the water vapor upon dehydration, ensuring a sharp and well-defined endotherm.

-

Heat the sample at the same rate as the TGA experiment.

-

-

Data Interpretation: The DSC thermogram will show an endothermic peak at the temperature corresponding to the TGA mass loss, representing the energy required to remove the water from the crystal lattice.

References

(S)-2-Amino-3-cyclohexylpropanoic Acid Hydrate: A Technical Guide to its Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

(S)-2-Amino-3-cyclohexylpropanoic acid hydrate, more commonly known as Neramexane, is a promising investigational drug with a unique dual-antagonist mechanism of action targeting both N-methyl-D-aspartate (NMDA) and α9α10 nicotinic acetylcholine receptors (nAChRs). This technical guide provides a comprehensive overview of the current scientific understanding of Neramexane, from its chemical properties and synthesis to its pharmacological profile and potential therapeutic applications. We delve into the preclinical evidence for its neuroprotective effects and critically evaluate the data from clinical trials in tinnitus and Alzheimer's disease. This document is intended to be a valuable resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction: A Novel Antagonist in Neurotherapeutics

This compound, or Neramexane, is a derivative of the amino acid alanine and is structurally related to memantine.[1][2] It has garnered significant interest in the scientific community for its potential to treat a range of neurological and psychiatric disorders.[1][3] Animal studies have suggested its potential as an antidepressant and nootropic agent, while clinical investigations have primarily focused on its efficacy in treating tinnitus and Alzheimer's disease.[1][3]

Chemical Properties and Structure

This compound is a white to light yellow crystalline powder.[4] Its chemical structure is characterized by a cyclohexyl group attached to the beta-carbon of an alanine backbone.

| Property | Value | Source |

| Chemical Name | This compound | [5] |

| Synonyms | Neramexane, 3-Cyclohexyl-L-alanine hydrate | [5] |

| CAS Number | 307310-72-1 | [5] |

| Molecular Formula | C9H19NO3 | [6] |

| Molecular Weight | 189.25 g/mol | [5] |

| Appearance | White to Light yellow powder to crystal | [4] |

| Melting Point | 237.0 to 241.0 °C | [4] |

Synthesis of this compound (Neramexane)

The synthesis of Neramexane has been described in various patents and scientific literature. A common approach involves a multi-step process starting from isophorone.[7]

Synthetic Pathway Overview

A representative synthetic route is outlined below. This process is designed for scalability and economic viability on an industrial scale.[7]

Caption: Generalized synthetic pathway for Neramexane.

Detailed Experimental Protocol (Illustrative)

The following is an illustrative protocol based on publicly available information and is not intended as a definitive manufacturing process.

Step 1: Synthesis of 3,3,5,5-Tetramethylcyclohexanone Isophorone is converted to 3,3,5,5-tetramethylcyclohexanone via a CuCl-catalyzed conjugate addition of methylmagnesium iodide.[7]

Step 2: Synthesis of 1-Hydroxy-1,3,3,5,5-pentamethylcyclohexane The resulting tetramethylcyclohexanone undergoes a Grignard reaction with methylmagnesium chloride to yield 1-hydroxy-1,3,3,5,5-pentamethylcyclohexane.[7]

Step 3: Synthesis of 1-Chloroacetamido-1,3,3,5,5-pentamethylcyclohexane The alcohol is then reacted with chloroacetonitrile in an acidic solution in a Ritter reaction to form the chloroacetamido derivative.[7]

Step 4: Hydrolysis to Neramexane Finally, the 1-chloroacetamido-1,3,3,5,5-pentamethylcyclohexane is hydrolyzed using thiourea in water to yield 1-amino-1,3,3,5,5-pentamethylcyclohexane (Neramexane).[7] The product can then be isolated as a salt, such as the hydrochloride or mesylate.

Mechanism of Action: A Dual Antagonistic Profile

Neramexane's therapeutic potential stems from its unique ability to modulate two key receptor systems in the central nervous system: the N-methyl-D-aspartate (NMDA) receptors and the α9α10 nicotinic acetylcholine receptors (nAChRs).[1][2]

NMDA Receptor Antagonism

Neramexane acts as an uncompetitive antagonist of the NMDA receptor.[8] This means it binds to a site within the ion channel of the receptor, but only when the channel is open, which occurs upon binding of the neurotransmitters glutamate and glycine.[8] This "use-dependent" mechanism is thought to be advantageous, as it may preferentially block excessive, pathological NMDA receptor activation while preserving normal physiological function.[3]

Caption: Neramexane's uncompetitive antagonism of the NMDA receptor.

Nicotinic Acetylcholine Receptor Antagonism

In addition to its effects on NMDA receptors, Neramexane is also an antagonist of the α9α10 subtype of nicotinic acetylcholine receptors.[1] These receptors are prominently expressed in the inner ear, specifically on outer hair cells, and are involved in the efferent auditory pathway that modulates hearing sensitivity.[9] By blocking these receptors, Neramexane may influence auditory processing and potentially alleviate symptoms of tinnitus.[10]

Sources

- 1. Neramexane [medbox.iiab.me]

- 2. Neramexane - Wikipedia [en.wikipedia.org]

- 3. Neramexane: a moderate-affinity NMDA receptor channel blocker: new prospects and indications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. (S)-2-Amino-3-cyclohexylpropanoic Acid | 27527-05-5 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound|lookchem [lookchem.com]

- 6. biocat.com [biocat.com]

- 7. WO2011000539A1 - Method of preparing neramexane - Google Patents [patents.google.com]

- 8. NMDA receptor antagonist - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. hearingreview.com [hearingreview.com]

An In-depth Technical Guide to (S)-3-Cyclohexylalanine Hydrate: Derivatives and Analogs in Modern Drug Discovery

Abstract

(S)-3-Cyclohexylalanine (Cha), a non-proteinogenic amino acid, has emerged as a pivotal structural motif in medicinal chemistry. Its unique aliphatic, bulky side chain offers a compelling alternative to aromatic residues like phenylalanine, bestowing peptides and small molecules with enhanced metabolic stability, conformational rigidity, and modulated receptor affinity. This technical guide provides a comprehensive exploration of (S)-3-Cyclohexylalanine hydrate, its key derivatives, and strategic analogs for researchers, scientists, and drug development professionals. We will delve into the rationale behind its synthesis, the strategic considerations for its incorporation into bioactive molecules, and its application in the development of novel therapeutics, including apelin receptor agonists and dipeptidyl peptidase-IV (DPP-IV) inhibitors. This document is designed to be a practical resource, offering not only theoretical insights but also actionable experimental protocols and comparative data to empower your research endeavors.

The Core Moiety: (S)-3-Cyclohexylalanine Hydrate

(S)-3-Cyclohexylalanine is an analog of phenylalanine where the aromatic phenyl ring is replaced by a saturated cyclohexyl ring. This seemingly subtle modification has profound implications for the molecule's physicochemical properties and its behavior when incorporated into larger structures. The commercially available form is often a hydrate, which can influence its solubility and handling characteristics.[1]

Physicochemical Properties

The cyclohexyl side chain imparts a significant increase in lipophilicity compared to its parent amino acid, alanine, and a distinct conformational profile compared to phenylalanine. This influences its interactions within biological systems and its pharmacokinetic profile.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₇NO₂ · H₂O | [2] |

| Molecular Weight | 189.25 g/mol (Hydrate) | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| Melting Point | 234-237 °C | [2] |

| Solubility | Soluble in water | [4] |

| Optical Rotation | [α]20/D +11.0° to +14.0° |

Synthesis of the Chiral Core: Strategies and Rationale

The enantioselective synthesis of (S)-3-Cyclohexylalanine is critical to its application in drug development, as stereochemistry dictates biological activity. Several robust methods have been developed, each with distinct advantages.

Asymmetric Hydrogenation of Prochiral Precursors

A prevalent and highly effective strategy involves the asymmetric hydrogenation of a prochiral dehydroamino acid precursor. This method leverages chiral catalysts to establish the desired stereocenter with high fidelity.

Rationale: The choice of a chiral phosphine ligand coordinated to a metal center (typically rhodium) creates a chiral environment around the double bond of the precursor.[5] This forces the addition of hydrogen to occur preferentially from one face of the molecule, leading to a high enantiomeric excess of the desired (S)-enantiomer. The selection of the specific ligand (e.g., DuPhos, BINAP) is crucial and is often determined empirically to achieve the highest stereoselectivity for the given substrate.

Experimental Protocol: Asymmetric Hydrogenation

-

Precursor Synthesis: Synthesize the N-acetyl-α,β-dehydro-3-cyclohexylalanine methyl ester precursor via an Erlenmeyer-Azlactone synthesis from cyclohexanecarboxaldehyde and N-acetylglycine.

-

Hydrogenation: In a high-pressure reactor, dissolve the precursor in an appropriate solvent such as methanol.

-

Catalyst Addition: Add a catalytic amount of a chiral rhodium catalyst, for example, [Rh(COD)(R,R)-Me-DuPhos)]BF₄.

-

Reaction: Pressurize the reactor with hydrogen gas (typically 50-100 psi) and stir the reaction at room temperature until completion, monitored by TLC or LC-MS.

-

Work-up and Deprotection: Following the reaction, remove the solvent and purify the product. The N-acetyl and methyl ester protecting groups can then be removed by acid or base hydrolysis to yield (S)-3-Cyclohexylalanine.

Biocatalytic Reductive Amination

Leveraging the high selectivity of enzymes, biocatalytic reductive amination offers a green and efficient alternative to traditional chemical synthesis.[6][7]

Rationale: This approach utilizes enzymes such as amino acid dehydrogenases or transaminases to catalyze the asymmetric amination of a keto acid precursor, cyclohexylpyruvic acid.[8][9] The enzyme's active site is inherently chiral, ensuring the formation of the (S)-enantiomer with exceptional purity.[2] This method operates under mild, aqueous conditions, avoiding the need for heavy metal catalysts and harsh reagents.

Workflow for Biocatalytic Reductive Amination

Caption: Biocatalytic synthesis of (S)-3-Cyclohexylalanine.

Key Derivatives for Peptide Synthesis

To incorporate (S)-3-Cyclohexylalanine into a peptide sequence using solid-phase peptide synthesis (SPPS), its α-amino group must be temporarily protected. The two most common protecting groups are Boc (tert-butyloxycarbonyl) and Fmoc (9-fluorenylmethoxycarbonyl).

Boc-(S)-3-Cyclohexylalanine

The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA).[10]

Mechanism of Boc Protection: The amino group of (S)-3-Cyclohexylalanine attacks the carbonyl carbon of di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base. The resulting carbamate is stable to a wide range of reaction conditions but is readily cleaved by acid.[11][12]

Mechanism of Boc Deprotection: Protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA facilitates the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid, which spontaneously decarboxylates to release the free amine.[13][14]

Fmoc-(S)-3-Cyclohexylalanine

The Fmoc group is base-labile and is typically removed with a solution of piperidine in DMF.[15] This orthogonality to the acid-labile side-chain protecting groups is a cornerstone of modern SPPS.[16]

Mechanism of Fmoc Protection: The amino group reacts with an activated Fmoc derivative, such as Fmoc-Cl or Fmoc-OSu, under basic conditions to form the stable carbamate.[17]

Mechanism of Fmoc Deprotection: A base, typically piperidine, abstracts the acidic proton on the fluorenyl ring system. This induces a β-elimination reaction, releasing the free amine, carbon dioxide, and dibenzofulvene, which is subsequently scavenged by the excess base.[13][18]

Logical Workflow for Fmoc-based SPPS